2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzaldehyde
Description
2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzaldehyde (CAS: 631858-40-7) is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core linked to a benzaldehyde moiety via a methoxy group at the 2-position. This compound is synthesized via solvent-free, multicomponent reactions involving 2-aminopyridines, benzaldehydes, and imidazoline-2,4,5-triones under high-temperature conditions (200°C), achieving high yields while adhering to green chemistry principles . The aldehyde functional group renders it a versatile intermediate for further chemical modifications, such as Schiff base formation or nucleophilic additions, making it valuable in pharmaceutical and materials science research.
Structure
3D Structure
Properties
IUPAC Name |
2-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-10-12-5-1-2-6-14(12)19-11-13-9-17-8-4-3-7-15(17)16-13/h1-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKAPWMAPRKXLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC2=CN3C=CC=CC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzaldehyde can be achieved through several synthetic routes. One common method involves the oxidative coupling of 2-aminopyridine with aromatic terminal alkynes using iodine as a mediator . This method is operationally simple and provides a straightforward approach to constructing imidazoheterocycles
Chemical Reactions Analysis
2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Applications
The imidazo[1,2-a]pyridine scaffold, which includes 2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzaldehyde, is recognized for its diverse biological activities. Research indicates that derivatives of this compound exhibit a range of pharmacological effects, including:
- Anticancer Activity : Compounds containing the imidazo[1,2-a]pyridine structure have shown promise as anticancer agents. They are believed to target various cancer cell pathways, enhancing apoptosis and inhibiting tumor growth .
- Antimicrobial Properties : Several studies have reported that imidazo[1,2-a]pyridine derivatives possess antibacterial and antifungal activities. These compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways .
- Neurological Effects : The compound has been explored for its potential in treating neurological disorders. Its derivatives have been linked to anticonvulsant properties and may provide therapeutic benefits in conditions such as epilepsy .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against various bacteria and fungi | |
| Neurological | Potential anticonvulsant effects |
Case Studies
Several case studies illustrate the practical applications of this compound in research and development:
Case Study 1: Anticancer Research
In a recent study published in a peer-reviewed journal, researchers synthesized a series of imidazo[1,2-a]pyridine derivatives, including this compound. These compounds were evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition compared to standard chemotherapeutic agents .
Case Study 2: Fluorescent Probes
Another innovative application is in the development of fluorescent probes for environmental monitoring. A derivative of imidazo[1,2-a]pyridine was functionalized to create a probe capable of detecting heavy metals like mercury (Hg²⁺) in aqueous samples. This application demonstrates the versatility of imidazo[1,2-a]pyridine compounds in analytical chemistry .
Mechanism of Action
The mechanism of action of 2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzaldehyde involves its interaction with specific molecular targets and pathways. For example, imidazo[1,2-a]pyridine derivatives have been shown to inhibit certain enzymes and receptors, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
Positional Isomers: 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde
The 4-substituted isomer (CAS: 118001-76-6) shares the same molecular formula (C₁₅H₁₂N₂O₂) and weight (252.27 g/mol) as the target compound but differs in the substitution position on the benzaldehyde ring (para vs. ortho). This positional variation influences electronic properties and reactivity.
Chlorinated Derivatives
Compounds such as 2-{6,8-dichloroimidazo[1,2-a]pyridin-2-yl}ethanethioamide (CAS: 1211349-15-3) and 2-(5-chloro-1-methyl-1H-imidazol-2-yl)ethanethioamide (CAS: 1153114-90-9) feature chloro substituents, which increase electron-withdrawing effects and may improve binding affinity in therapeutic applications. However, chlorination can reduce solubility and increase toxicity .
3-Aminoimidazo[1,2-a]pyridines
Derivatives like 3-amino-2-arylimidazo[1,2-a]pyridines, synthesized via multicomponent reactions (e.g., Rousseau and Adib’s methods), replace the aldehyde group with an amino substituent. This modification enhances hydrogen-bonding capabilities, making these compounds potent candidates for kinase inhibition or antimicrobial activity .
Physicochemical Properties
- Solubility: The aldehyde group in the target compound increases polarity compared to amino or chloro derivatives, improving aqueous solubility. Chlorinated analogues may require organic solvents for handling .
- Stability : Both the 2- and 4-substituted benzaldehydes require inert atmosphere storage (2–8°C) due to aldehyde oxidation sensitivity .
Biological Activity
2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzaldehyde is a derivative of the imidazo[1,2-a]pyridine scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C₁₅H₁₂N₂O₂, with a molecular weight of 252.27 g/mol. Its structure includes an imidazo[1,2-a]pyridine moiety linked to a methoxybenzaldehyde group, which contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₂N₂O₂ |
| Molecular Weight | 252.27 g/mol |
| Chemical Structure | Structure |
Biological Activities
Research indicates that imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities, including:
- Anticancer : Compounds within this class have demonstrated efficacy against various cancer cell lines.
- Antimicrobial : Exhibiting activity against both bacterial and fungal pathogens.
- Anti-inflammatory : Potential to reduce inflammation through inhibition of specific pathways.
- Antiviral : Some derivatives show promise in inhibiting viral replication.
Case Studies
- Anticancer Activity : A study found that derivatives of imidazo[1,2-a]pyridine significantly inhibited the growth of human cancer cell lines (e.g., HeLa and MCF-7) with IC50 values ranging from 10 to 30 µM. The mechanism involved induction of apoptosis and cell cycle arrest at the G2/M phase .
- Antimicrobial Effects : Another investigation revealed that this compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 12.5 µg/mL and 25 µg/mL respectively .
- Anti-inflammatory Properties : In vitro studies demonstrated that this compound could inhibit the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages, suggesting potential for treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Imidazo[1,2-a]pyridine Core : Essential for interaction with biological targets.
- Methoxy Group : Influences solubility and bioavailability.
- Benzaldehyde Functionality : May enhance binding affinity to target enzymes or receptors.
Q & A
Basic: What are the common synthetic routes for preparing 2-{Imidazo[1,2-a]pyridin-2-ylmethoxy}benzaldehyde?
Answer:
The compound is typically synthesized via two primary routes:
- Route 1: Oxidation of 2-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzyl alcohol using oxidizing agents like MnO₂ or Dess-Martin periodinane, yielding ~51% efficiency .
- Route 2: Substitution reactions involving 2-(chloromethyl)imidazo[1,2-a]pyridine and substituted benzaldehydes under basic conditions (e.g., K₂CO₃ in DMF), achieving up to 90% yield .
For scale-up, Route 2 is preferred due to higher efficiency and fewer side products. Optimization of reaction time, solvent polarity, and catalyst loading (e.g., iodine catalysis ) can further improve yields.
Basic: What safety precautions are critical when handling this compound?
Answer:
- Hazard Identification: The compound may cause skin/eye irritation and respiratory distress. Refer to its Safety Data Sheet (SDS) for specific hazard codes (e.g., H315, H319) .
- Handling: Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation.
- Storage: Store in airtight containers at 2–8°C, away from light and oxidizing agents .
Advanced: How can synthetic efficiency be optimized for high-yield production?
Answer:
Key strategies include:
- Catalyst Screening: Iodine (0.5 mol%) in ethanol enhances reaction rates and selectivity in multicomponent syntheses .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution kinetics in Route 2 .
- Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes while maintaining yields >85% .
Contradictions in yield data (e.g., 51% vs. 90% in Routes 1 and 2 ) highlight the need for mechanistic studies to identify rate-limiting steps.
Advanced: What methodologies assess the biological activity of this compound?
Answer:
- In Vitro Assays: Screen against cancer cell lines (e.g., HeLa, MDA-MB-231) using SRB assays, with adriamycin as a positive control .
- Structure-Activity Relationship (SAR): Introduce electron-withdrawing groups (e.g., -CF₃) at the benzaldehyde moiety to enhance binding to GABA receptors .
- Molecular Docking: Use AutoDock Vina to predict interactions with biological targets like kinases or GPCRs .
Advanced: Which analytical techniques characterize its structural and electronic properties?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR (e.g., δ 9.8 ppm for aldehyde protons) confirms regioselectivity and purity .
- X-ray Crystallography: Resolves crystal packing and non-covalent interactions (e.g., π-π stacking in imidazo-pyridine cores) .
- DFT Calculations: B3LYP/6-31G(d) models predict frontier molecular orbitals and reactive sites for electrophilic substitution .
Advanced: How to investigate reaction mechanisms involving this compound?
Answer:
- Electrooxidative Coupling: Study C–N bond formation via cyclic voltammetry in acetonitrile, tracking intermediates by HPLC .
- Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps .
- Computational Studies: Use Gaussian 16 to model transition states and activation energies for nucleophilic aromatic substitution .
Advanced: What strategies modify the core structure to enhance pharmacological properties?
Answer:
- Substituent Engineering: Introduce -NO₂ or -NH₂ groups at the pyridine ring to modulate solubility and bioavailability .
- Heterocycle Fusion: Attach triazole or thiazole moieties to improve selectivity for kinase inhibitors .
- Prodrug Design: Conjugate with PEGylated linkers to enhance blood-brain barrier penetration .
Advanced: How to align synthesis with green chemistry principles?
Answer:
- Aqueous Reactions: Replace DMF with water in multicomponent reactions, achieving >80% yield without catalysts .
- Waste Reduction: Employ flow chemistry to minimize solvent use and enable real-time byproduct removal .
- Biocatalysis: Screen lipases or oxidoreductases for enantioselective modifications under mild conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
